molecular formula C16H17NO3 B5731066 4-(benzyloxy)-3-ethoxybenzamide

4-(benzyloxy)-3-ethoxybenzamide

Cat. No. B5731066
M. Wt: 271.31 g/mol
InChI Key: FJFDREOUZVNBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-ethoxybenzamide, also known as BEOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-ethoxybenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. 4-(benzyloxy)-3-ethoxybenzamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(benzyloxy)-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(benzyloxy)-3-ethoxybenzamide can reduce inflammation, inhibit tumor growth, and induce cell death in cancer cells. Additionally, 4-(benzyloxy)-3-ethoxybenzamide has been shown to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)-3-ethoxybenzamide has several advantages for lab experiments, including its high purity and stability. However, 4-(benzyloxy)-3-ethoxybenzamide is also relatively expensive and can be difficult to synthesize in large quantities.

Future Directions

There are several future directions for research on 4-(benzyloxy)-3-ethoxybenzamide. One potential area of research is the development of more efficient synthesis methods for 4-(benzyloxy)-3-ethoxybenzamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(benzyloxy)-3-ethoxybenzamide and to identify potential therapeutic targets. Finally, studies are needed to evaluate the safety and efficacy of 4-(benzyloxy)-3-ethoxybenzamide in human clinical trials.
In conclusion, 4-(benzyloxy)-3-ethoxybenzamide is a chemical compound that has shown promise in various scientific research applications. Its potential as an anti-inflammatory agent and as a potential treatment for cancer make it an important area of research. Further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets.

Synthesis Methods

The synthesis of 4-(benzyloxy)-3-ethoxybenzamide involves the reaction of 4-hydroxy-3-ethoxybenzoic acid with benzyl bromide in the presence of a base. The resulting product is then converted into 4-(benzyloxy)-3-ethoxybenzamide through a series of reactions, including esterification and amidation.

Scientific Research Applications

4-(benzyloxy)-3-ethoxybenzamide has been studied for its potential in various scientific research applications, including as an anti-inflammatory agent and as a potential treatment for cancer. Studies have shown that 4-(benzyloxy)-3-ethoxybenzamide can inhibit the production of inflammatory cytokines and reduce the expression of pro-inflammatory genes in cells. Additionally, 4-(benzyloxy)-3-ethoxybenzamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

3-ethoxy-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDREOUZVNBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-ethoxybenzamide

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